Ammonium trifluoroacetate

Catalog No.
S671625
CAS No.
3336-58-1
M.F
C2H4F3NO2
M. Wt
131.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium trifluoroacetate

CAS Number

3336-58-1

Product Name

Ammonium trifluoroacetate

IUPAC Name

azanium 2,2,2-trifluoroacetate

Molecular Formula

C2H4F3NO2

Molecular Weight

131.05 g/mol

InChI

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3

InChI Key

YCNIBOIOWCTRCL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[NH4+]

The exact mass of the compound Ammonium trifluoroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148335. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ammonium trifluoroacetate (CAS: 3336-58-1) is a stable, volatile salt formed from trifluoroacetic acid and ammonia. In analytical procurement, it is primarily sourced as a high-purity, mass-spectrometry-compatible mobile phase additive that provides strong ion-pairing capabilities without the unbuffered acidity of neat trifluoroacetic acid. In chemical manufacturing and synthetic scale-up, it is procured as a highly efficient, metal-free organocatalyst and solid support. Its dual nature allows it to drive multicomponent condensations and conjugate additions in solvent-free or aqueous environments, offering distinct processability advantages over traditional mineral acids, heavy metal catalysts, or standard phase-transfer salts .

Substituting ammonium trifluoroacetate with trifluoroacetic acid (TFA) or ammonium acetate introduces critical process failures. In LC-MS workflows, substituting with neat TFA provides the necessary ion-pairing but lacks buffering capacity, leading to uncontrolled pH fluctuations that degrade stationary phases and shift retention times . Conversely, substituting with ammonium acetate provides a stable pH but completely removes the strong electron-withdrawing trifluoroacetate anion, resulting in poor ion-pairing and a loss of baseline resolution for basic enantiomers. In multicomponent organic synthesis, replacing ammonium trifluoroacetate with alternative salts like ammonium benzoate or tetrabutylammonium bromide (TBAB) results in incomplete conversions, extending reaction times by up to 40 hours and reducing yields by over 20% due to the lack of the specific dual catalytic and solid-support role played by the trifluoroacetate anion[1].

Catalytic Efficiency in Multicomponent Biginelli Reactions

In the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, ammonium trifluoroacetate acts as both a catalyst and a solid support under solvent-free conditions. Compared to classical Biginelli reaction conditions utilizing standard acid catalysts in solution, the use of ammonium trifluoroacetate increases the product yield from a baseline of 20–50% to 81–91%. Furthermore, the reaction time is compressed from 18–48 hours down to 60–90 minutes [1].

Evidence DimensionReaction Yield and Time
Target Compound Data81–91% yield, 60–90 minutes
Comparator Or BaselineClassical Biginelli conditions: 20–50% yield, 18–48 hours
Quantified DifferenceUp to 71% absolute yield increase; >90% reduction in reaction time
ConditionsSolvent-free (neat) synthesis of 3,4-dihydropyrimidin-2(1H)-ones at 80°C

Allows process chemists to drastically reduce reactor time and eliminate solvent use while nearly doubling the yield of critical pharmaceutical intermediates.

Yield Enhancement in Microwave-Accelerated Conjugate Additions

For the conjugate addition of 2-arylindoles to substituted β-nitrostyrenes (used in synthesizing CB1 receptor allosteric modulators), ammonium trifluoroacetate provides superior catalytic turnover compared to standard phase-transfer catalysts. When utilizing 20 mol% ammonium trifluoroacetate in ethanol, the reaction achieves an 80% yield. In direct comparison, using tetrabutylammonium bromide (TBAB) under identical or reflux conditions limits the maximum yield to 62% and requires longer reaction times [1].

Evidence DimensionProduct Yield
Target Compound Data80% yield (at 20 mol% loading)
Comparator Or BaselineTetrabutylammonium bromide (TBAB): 62% yield
Quantified Difference18% absolute yield increase
ConditionsMicrowave-accelerated conjugate addition in absolute ethanol

Provides a higher-yielding, biodegradable, metal-free catalytic route for scaling up complex active pharmaceutical ingredients (APIs).

Dual-Range Buffering for LC-MS Ion-Pairing

In reversed-phase LC-MS, basic analytes often require the trifluoroacetate anion for effective ion-pairing. While 0.1% trifluoroacetic acid (TFA) provides this anion, it is a strong, unbuffered acid (pKa ~0.3) that operates at a pH below 2.0, which can degrade silica-based columns. Ammonium trifluoroacetate resolves this by providing the exact same ion-pairing anion while functioning as a true buffer. Because the ammonium ion has a pKa of ~9.25, ammonium trifluoroacetate effectively buffers the mobile phase in two distinct ranges: a highly acidic range (pH < 2) and a basic range (pH 8.2–10.2) .

Evidence DimensionMobile Phase Buffering Capacity
Target Compound DataBuffered pH control (pH < 2 and pH 8.2–10.2)
Comparator Or BaselineTrifluoroacetic acid (TFA): Unbuffered, strict pH < 2.0
Quantified DifferenceAddition of a stable basic buffering range (8.2–10.2) and resistance to pH fluctuations
ConditionsPreparation of volatile mobile phases for LC-MS detection of basic compounds

Enables analytical laboratories to achieve TFA-level chromatographic resolution without subjecting columns to unbuffered pH extremes, extending column lifespan and improving retention time reproducibility.

Solvent-Free Scale-Up of Dihydropyrimidinones

Ammonium trifluoroacetate is the optimal choice for scaling up Biginelli reactions in pharmaceutical manufacturing. By acting as both a catalyst and a solid support, it allows facilities to eliminate solvent waste and reduce reactor time from days to minutes while maximizing yield [1].

Metal-Free Synthesis of Receptor Modulators

In medicinal chemistry workflows requiring the conjugate addition of indoles to nitrostyrenes, ammonium trifluoroacetate replaces heavy metals or less efficient phase-transfer catalysts like TBAB, directly improving the yield profile of complex allosteric modulators [2].

Chiral LC-MS Analysis of Basic Pharmaceuticals

For bioanalytical laboratories separating highly basic enantiomers (e.g., amphetamines or metoprolol), ammonium trifluoroacetate is procured as a volatile, MS-compatible ion-pairing agent. It maintains stable buffering to ensure baseline resolution without degrading the stationary phase, a common failure point when using unbuffered TFA .

Physical Description

White crystals, soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

131.01941286 Da

Monoisotopic Mass

131.01941286 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (77.36%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (22.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (71.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

3336-58-1

Dates

Last modified: 08-15-2023

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